molecular formula C11H7F2NO2S B2726708 4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 2248413-71-8

4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No. B2726708
CAS RN: 2248413-71-8
M. Wt: 255.24
InChI Key: CZTKVEUIFQCVHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,3,4-thiadiazol-2-amine derivatives, has been studied. A new method for synthesis of these derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethyl)benzoic acid” includes a benzoic acid group attached to a difluoromethyl group . Thiazoles, which are part of the larger compound you’re asking about, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving difluoromethylation processes have been extensively studied. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Safety and Hazards

The safety data sheet for “4-(Difluoromethyl)benzoic acid” indicates that it may be irritating to skin, eyes, and the respiratory system. It may have harmful effects if inhaled or swallowed .

Future Directions

The field of difluoromethylation, which is relevant to the compound , has seen significant advances in recent years. Future research may focus on the development of new difluoromethylation reagents and methods, as well as the exploration of their potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

4-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-9(13)8-5-14-10(17-8)6-1-3-7(4-2-6)11(15)16/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTKVEUIFQCVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

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